

Spirodiclofen: A Technical Guide to a Tetronic Acid Derivative Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Spirodiclofen	
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Abstract

Spirodiclofen is a non-systemic acaricide belonging to the chemical class of tetronic acid derivatives. Its unique mode of action involves the inhibition of lipid biosynthesis, specifically targeting the enzyme acetyl-CoA carboxylase (ACC). This disruption of a fundamental metabolic pathway provides excellent efficacy against a wide range of mite species, particularly their juvenile stages. This technical guide provides an in-depth overview of **Spirodiclofen**, including its mechanism of action, toxicological profile, and detailed experimental protocols for its evaluation.

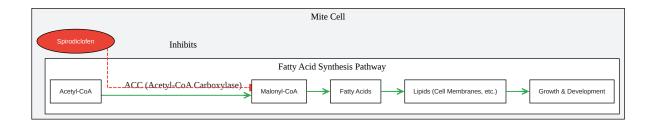
Introduction

Spirodiclofen, with the chemical formula C₂₁H₂₄Cl₂O₄ and the IUPAC name 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate, is a highly effective acaricide used in agriculture to control various mite pests on crops such as fruits, nuts, and vegetables.[1][2] As a member of the tetronic acid chemical class, it represents a significant advancement in mite control due to its novel mode of action, which differs from traditional neurotoxic acaricides.[3][4] This distinction makes it a valuable tool in resistance management programs.[5]



Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary mode of action of **Spirodiclofen** is the inhibition of lipid biosynthesis through the targeting of acetyl-CoA carboxylase (ACC).[2][6] ACC is a crucial enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[7][8] By inhibiting ACC, **Spirodiclofen** effectively halts the production of fatty acids, which are essential components of cell membranes and are vital for the growth, development, and reproduction of mites.[2][8] This disruption is particularly potent against the egg and larval stages, which have high rates of lipid synthesis.[9] It also reduces the fecundity and fertility of adult female mites.[2][9]



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Figure 1: Simplified signaling pathway of **Spirodiclofen**'s mode of action.

Efficacy and Toxicological Data

The efficacy of **Spirodiclofen** against various mite species and its toxicological profile for non-target organisms are summarized below.

Table 1: Acaricidal Efficacy of Spirodiclofen (LC₅₀ values)



Target Mite Species	Life Stage	LC50 (mg/L)	Reference
Tetranychus urticae	Eggs	5.1	[1]
Tetranychus urticae	Larvae	2.0	[1]
Tetranychus urticae	Protonymphs	2.1	[1]
Tetranychus urticae	Deutonymphs	3.7	[1]
Tetranychus urticae	Adult Females	36.8 (72h)	[1]
Tetranychus urticae	Eggs	0.86	[5]
Tetranychus urticae	Adult Females	11.95	[5]
Panonychus citri	Eggs (Susceptible)	20.09	[10]
Panonychus citri	Eggs (Resistant)	14,300	[10]

Table 2: Toxicological Profile of Spirodiclofen

Organism	Test Type	Value	Reference
Rat	Acute Oral LD50	>2500 mg/kg bw	[4]
Rat	Acute Dermal LD50	>2000 mg/kg bw	[4]
Rat	Acute Inhalation LC50	>5.03 mg/L air	[4]
Rat (F1 generation)	Reproductive NOAEL	28.6 mg/kg bw/day	[4]
Mouse	Carcinogenicity NOAEL	14.7 mg/kg bw/day	[4]
Eisenia foetida (Earthworm)	14-day LC50	>1000 mg/kg soil	[9]
Apis mellifera (Honeybee)	Contact LD50	>200 μ g/bee	[9]

Experimental Protocols



Detailed methodologies for key experiments are crucial for the accurate assessment of **Spirodiclofen**'s properties.

Acaricidal Efficacy Bioassay

This protocol is designed to determine the lethal concentration (LC₅₀) of **Spirodiclofen** against a target mite species.



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- To cite this document: BenchChem. [Spirodiclofen: A Technical Guide to a Tetronic Acid Derivative Acaricide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663620#spirodiclofen-s-classification-as-a-tetronic-acid-derivative-acaricide]

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